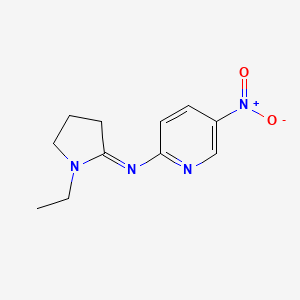

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine

Description

Properties

CAS No. |

84858-92-4 |

|---|---|

Molecular Formula |

C11H14N4O2 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

1-ethyl-N-(5-nitropyridin-2-yl)pyrrolidin-2-imine |

InChI |

InChI=1S/C11H14N4O2/c1-2-14-7-3-4-11(14)13-10-6-5-9(8-12-10)15(16)17/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

IQQMRJBBCDCVBP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1=NC2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-pyridinamine with ethyl bromide to form an intermediate, which is then subjected to nitration to introduce the nitro group. The final step involves the formation of the pyrrolidinylidene moiety through a condensation reaction with pyrrolidine under specific conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrrolidinylidene moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

The tert-butyl group in N-(1,1-dimethylethyl)-5-methyl-3-nitro-2-pyridinamine introduces steric bulk, which may reduce metabolic degradation but limit solubility .

Nitro Group Position and Reactivity :

- The 5-nitro substitution in the target compound contrasts with the 3-nitro isomer in N-(1,1-dimethylethyl)-5-methyl-3-nitro-2-pyridinamine. Positional differences influence electronic effects on the pyridine ring, altering reactivity and binding interactions .

Chirality and Biological Activity: Compounds like 5-Nitro-N-(1-phenylethyl)-2-pyridinamine exhibit chirality due to the phenylethyl group, which may lead to enantiomer-specific biological effects .

Metabolic Considerations:

- The ethyl-pyrrolidinylidene group may alter metabolic pathways compared to analogs like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, a potent bladder carcinogen in rats .

Biological Activity

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine, a nitrogen-containing heterocyclic compound, has garnered attention for its potential biological activities and pharmaceutical applications. This compound features a unique structure that includes a pyridine and pyrrolidine moiety, which contributes to its diverse chemical behavior and biological interactions. This article reviews the biological activity of this compound, summarizing key findings from various studies, case reports, and research data.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 234.26 g/mol . The structure includes an ethyl group attached to the nitrogen of the pyrrolidine ring and a nitro group at the 5-position of the pyridine ring.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 234.26 g/mol |

| CAS Number | 84858-92-4 |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial properties . Compounds with similar nitro-substituted structures have been documented to possess significant activity against various pathogens. For instance, derivatives of 5-nitropyridine have shown promising results in inhibiting bacterial growth .

Antiparasitic Activity

Research indicates that compounds related to this compound may exhibit trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that certain derivatives significantly reduced parasitemia levels in infected mice models, achieving reductions of up to 60% . These findings suggest that this compound could be a candidate for further development as an antiparasitic agent.

Cytotoxicity and Selectivity

While exploring the biological activity of this compound, it is essential to assess its cytotoxicity . Research has shown that certain analogs maintain low toxicity levels on mammalian cells while exhibiting effective antiparasitic activity. This selectivity is crucial for the potential therapeutic application of this compound .

In Vivo Studies

In vivo studies involving this compound derivatives have revealed their effectiveness in reducing parasitemia in T. cruzi-infected mice. For example, one study reported a combination therapy using this compound alongside benznidazole, resulting in increased survival rates and decreased parasitemia .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique profile. The following table summarizes key findings:

| Compound Name | Activity Profile | IC50 (μM) |

|---|---|---|

| This compound | Antiparasitic activity against T. cruzi | TBD |

| 2-Amino-5-nitropyridine | Antimicrobial properties | TBD |

| 1-Ethyl-2-aminoethylpyrrolidine | Used in drug synthesis | TBD |

Q & A

Q. What are the established synthetic routes for N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. A common approach includes:

- Step 1 : Nitration of 2-aminopyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 5-position .

- Step 2 : Formation of the pyrrolidinylidene moiety via condensation reactions with ethyl-substituted pyrrolidine precursors. Catalysts like palladium or copper are often used to facilitate coupling .

- Optimization : Key parameters include temperature control (0–80°C), solvent selection (DMF or toluene), and inert atmosphere (N₂/Ar) to minimize side reactions. Yield improvements (≥70%) are achieved by optimizing stoichiometry and reaction time .

Q. How is the structural characterization of this compound performed?

Q. What are the key physicochemical properties of this compound?

| Property | Value/Method | Source |

|---|---|---|

| Melting Point | 188–190°C (decomposes) | |

| Solubility | Sparingly soluble in H₂O; soluble in DMSO | |

| pKa | ~3.5 (nitro group protonation) | Inferred |

Advanced Research Questions

Q. How does the nitro group influence reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. For example:

Q. What methodologies are used to evaluate its biological activity?

Q. How can computational modeling predict its interaction with biological targets?

Q. How to resolve contradictions in spectral data during characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.